Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel-
Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel-
Brand Name:
Vulcanchem
CAS No.:
61490-66-2
VCID:
VC0042140
InChI:
InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1
SMILES:
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2
Molecular Formula:
C20H16O4
Molecular Weight:
320.3 g/mol
Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel-
CAS No.: 61490-66-2
Reference Standards
VCID: VC0042140
Molecular Formula: C20H16O4
Molecular Weight: 320.3 g/mol
CAS No. | 61490-66-2 |
---|---|
Product Name | Benzo(a)pyrene-7,8,9,10-tetrol, 7,8,9,10-tetrahydro-, (7R,8S,9R,10S)-rel- |
Molecular Formula | C20H16O4 |
Molecular Weight | 320.3 g/mol |
IUPAC Name | (7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol |
Standard InChI | InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18+,19+,20-/m1/s1 |
Standard InChIKey | KWFVZAJQUSRMCC-FUMNGEBKSA-N |
Isomeric SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]([C@H]([C@H]([C@@H]5O)O)O)O)C=C2 |
SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2 |
Synonyms | (7α,8β,9β,10α)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol; (7,10/8,9)-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene; (±)-Benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol; 7β,8α,9α,10β-Tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene; Benzo[a]py |
PubChem Compound | 107860 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume